7-(4-Methylphenyl)-2-oxo-1,3-benzoxathiol-5-yl 3,4,5-trimethoxybenzoate
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Overview
Description
7-(4-METHYLPHENYL)-2-OXO-2H-1,3-BENZOXATHIOL-5-YL 3,4,5-TRIMETHOXYBENZOATE is a complex organic compound that features a benzoxathiol core with a trimethoxybenzoate ester group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-(4-METHYLPHENYL)-2-OXO-2H-1,3-BENZOXATHIOL-5-YL 3,4,5-TRIMETHOXYBENZOATE typically involves multiple steps:
Formation of the Benzoxathiol Core: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the 4-Methylphenyl Group: This step often involves a Friedel-Crafts acylation reaction using 4-methylbenzoyl chloride and a Lewis acid catalyst such as aluminum chloride.
Esterification with 3,4,5-Trimethoxybenzoic Acid: The final step involves the esterification of the benzoxathiol intermediate with 3,4,5-trimethoxybenzoic acid using a dehydrating agent like dicyclohexylcarbodiimide (DCC) and a catalyst such as 4-dimethylaminopyridine (DMAP).
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield and purity. This might include the use of continuous flow reactors and automated purification systems.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom in the benzoxathiol ring, leading to sulfoxides or sulfones.
Reduction: Reduction reactions can target the carbonyl groups, potentially converting them to alcohols.
Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid (mCPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Reagents like halogens (for electrophilic substitution) or nucleophiles such as amines and thiols (for nucleophilic substitution) are commonly employed.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Alcohol derivatives.
Substitution: Various substituted aromatic compounds depending on the reagents used.
Scientific Research Applications
Chemistry
Catalysis: The compound can be used as a ligand in catalytic reactions due to its unique structure.
Organic Synthesis: It serves as an intermediate in the synthesis of more complex molecules.
Biology
Antimicrobial Agents: Potential use in developing new antimicrobial agents due to its structural similarity to known bioactive compounds.
Medicine
Drug Development: Investigated for its potential as a pharmacophore in drug design, particularly in targeting specific enzymes or receptors.
Industry
Materials Science: Used in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 7-(4-METHYLPHENYL)-2-OXO-2H-1,3-BENZOXATHIOL-5-YL 3,4,5-TRIMETHOXYBENZOATE depends on its application. In medicinal chemistry, it may interact with specific molecular targets such as enzymes or receptors, modulating their activity. The pathways involved could include inhibition of enzyme activity or receptor binding, leading to therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
Methyl 3,4,5-trimethoxybenzoate: Shares the trimethoxybenzoate ester group but lacks the benzoxathiol core.
4-Methylphenyl benzoate: Contains the 4-methylphenyl group but lacks the benzoxathiol and trimethoxybenzoate components.
Uniqueness
7-(4-METHYLPHENYL)-2-OXO-2H-1,3-BENZOXATHIOL-5-YL 3,4,5-TRIMETHOXYBENZOATE is unique due to its combination of a benzoxathiol core with a trimethoxybenzoate ester and a 4-methylphenyl group. This unique structure imparts specific chemical and biological properties that are not found in simpler analogs.
Properties
Molecular Formula |
C24H20O7S |
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Molecular Weight |
452.5 g/mol |
IUPAC Name |
[7-(4-methylphenyl)-2-oxo-1,3-benzoxathiol-5-yl] 3,4,5-trimethoxybenzoate |
InChI |
InChI=1S/C24H20O7S/c1-13-5-7-14(8-6-13)17-11-16(12-20-21(17)31-24(26)32-20)30-23(25)15-9-18(27-2)22(29-4)19(10-15)28-3/h5-12H,1-4H3 |
InChI Key |
QYIMNCZYIXUDFJ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)C2=C3C(=CC(=C2)OC(=O)C4=CC(=C(C(=C4)OC)OC)OC)SC(=O)O3 |
Origin of Product |
United States |
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